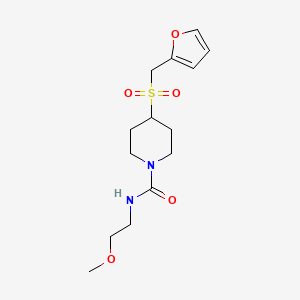

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide

描述

The compound 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide features a piperidine core substituted with a sulfonyl group linked to a furan-2-ylmethyl moiety and a carboxamide group bearing a 2-methoxyethyl chain. While direct pharmacological or physicochemical data for this compound are absent in the provided evidence, its structural motifs align with bioactive molecules targeting enzymes or receptors. Key features include:

- Piperidine carboxamide backbone: Common in central nervous system (CNS) agents and enzyme inhibitors .

- Sulfonyl group: Enhances metabolic stability and influences binding affinity in sulfonamide-based drugs .

- 2-Methoxyethyl chain: May improve solubility and pharmacokinetic profiles, as seen in methoxyethyl-containing HDAC inhibitors .

属性

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O5S/c1-20-10-6-15-14(17)16-7-4-13(5-8-16)22(18,19)11-12-3-2-9-21-12/h2-3,9,13H,4-8,10-11H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYGIFXGOAVTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.

Introduction of the Furan-2-ylmethylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using furan-2-ylmethyl sulfonyl chloride under basic conditions.

Attachment of the Methoxyethyl Group: The final step involves the alkylation of the piperidine ring with 2-methoxyethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

化学反应分析

Types of Reactions

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Sulfide derivatives.

Substitution: Various alkyl or aryl-substituted piperidine derivatives.

科学研究应用

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

Biological Studies: Investigation of its effects on cellular pathways and its potential as a tool compound in biochemical assays.

Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for various industrial purposes.

作用机制

The mechanism of action of 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan-2-ylmethylsulfonyl group may play a crucial role in binding to the active site of the target, while the methoxyethyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Piperidine Carboxamide Derivatives

Sulfonyl-Containing Analogs

- N-[(2S)-1-(Furan-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide (): Shares the furan and sulfonyl groups but includes a 4-methoxyphenylsulfonyl moiety. This highlights the versatility of sulfonyl groups in modulating target engagement, though its specific activity remains uncharacterized .

- N-[4-(4-Fluorophenyl)-5-hydroxyphenyl]-2-(4-methylphenyl)carboxamide (): Demonstrates the pharmacological relevance of fluorophenyl and sulfonamide groups in pyrimidine derivatives, though structurally distinct from the target .

Methoxyethyl and Heterocyclic Motifs

- The methoxyethyl chain in the target compound mirrors that in [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl] boronic acid (), which exhibited superior HDAC inhibition at low micromolar concentrations.

Hypothesized Pharmacological and Physicochemical Properties

- Metabolic Stability : The sulfonyl group may confer resistance to oxidative metabolism compared to amine or boronic acid analogs .

- Target Selectivity : The furan-2-ylmethyl group could reduce off-target effects observed in fluorophenyl-containing compounds (e.g., TAAR1 agonists in ) .

- Solubility : The 2-methoxyethyl chain likely enhances aqueous solubility, critical for oral bioavailability .

生物活性

4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a piperidine ring substituted with a furan moiety and a methoxyethyl group, along with a sulfonyl functional group, which enhances its chemical reactivity and solubility.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. Notably, it has shown potential as an inhibitor of lysyl oxidase , an enzyme critical in collagen and elastin cross-linking, which plays a significant role in cancer metastasis and tissue remodeling .

Potential Targets

- Lysyl Oxidase : Inhibition may lead to reduced metastasis in cancer cells.

- Neurological Receptors : The piperidine core suggests possible interactions with neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity Studies

Research has indicated that 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide exhibits anti-cancer properties through its inhibitory effects on lysyl oxidase. Additionally, its structural analogs have been studied for their biological activities, providing comparative insights into its efficacy.

Comparative Analysis with Structural Analogues

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(Piperidin-1-ylsulfonyl)thiophen-2-yl)methanamine | Sulfonamide with piperidine | Potential anti-cancer activity |

| N-(2-Methoxyethyl)-N-piperidin-4-yl-methanesulfonamide | Similar piperidine core | Neurological activity |

| 4-(5-(Aminomethyl)thiophen-2-ylsulfonyl)-N-(2-methoxyethyl)piperidine | Contains thiophene instead of furan | Different biological interactions |

Case Studies and Research Findings

Numerous studies have explored the biological implications of this compound. For instance, research indicates that compounds similar to 4-((furan-2-ylmethyl)sulfonyl)-N-(2-methoxyethyl)piperidine-1-carboxamide can modulate enzyme activity and receptor interactions, leading to significant therapeutic outcomes.

- Inhibition Studies : A study demonstrated that the compound effectively inhibited lysyl oxidase activity in vitro, resulting in decreased cell migration in cancer cell lines .

- Neurological Impact : Another investigation suggested that derivatives of this compound could influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

- Tissue Remodeling : The compound's role in inhibiting collagen cross-linking was highlighted in studies focusing on fibrosis and tissue remodeling processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。